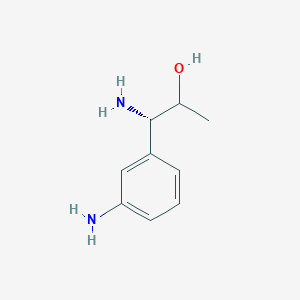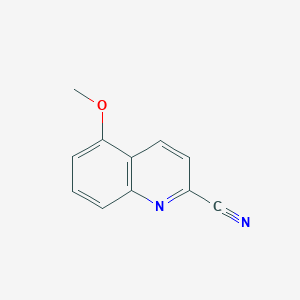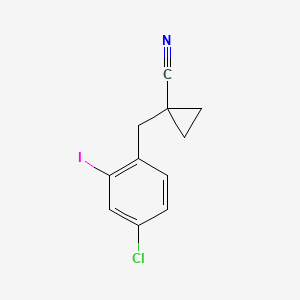
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C11H9ClIN and a molecular weight of 317.55 g/mol . This compound is known for its unique combination of reactivity and selectivity, making it valuable for advanced research and industrial applications .
Vorbereitungsmethoden
The synthesis of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile typically involves the reaction of 4-chloro-2-iodobenzyl chloride with cyclopropane-1-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods for this compound may involve bulk manufacturing processes, including custom synthesis and procurement .
Analyse Chemischer Reaktionen
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the iodine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction Reactions: The compound can be reduced to form different products, depending on the reducing agent used.
Common reagents and conditions used in these reactions include bases like potassium carbonate, solvents like DMF, and oxidizing or reducing agents . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biological studies to investigate its effects on various biological systems.
Medicine: The compound is studied for its potential therapeutic applications.
Industry: The compound is used in industrial processes for the production of various chemicals
Wirkmechanismus
The mechanism of action of 1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1-(4-Chloro-2-iodobenzyl)cyclopropane-1-carbonitrile can be compared with other similar compounds, such as:
1-(4-Chlorobenzyl)cyclopropane-1-carbonitrile: This compound lacks the iodine atom, which may affect its reactivity and selectivity.
1-(4-Iodobenzyl)cyclopropane-1-carbonitrile: This compound lacks the chlorine atom, which may affect its reactivity and selectivity.
The uniqueness of this compound lies in its combination of chlorine and iodine atoms, which confer specific reactivity and selectivity properties .
Eigenschaften
Molekularformel |
C11H9ClIN |
|---|---|
Molekulargewicht |
317.55 g/mol |
IUPAC-Name |
1-[(4-chloro-2-iodophenyl)methyl]cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H9ClIN/c12-9-2-1-8(10(13)5-9)6-11(7-14)3-4-11/h1-2,5H,3-4,6H2 |
InChI-Schlüssel |
QJNTVWWYBBTINE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CC2=C(C=C(C=C2)Cl)I)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S)-3-amino-3-[6-(hydroxymethyl)pyridin-2-yl]propanoic acid](/img/structure/B13037775.png)
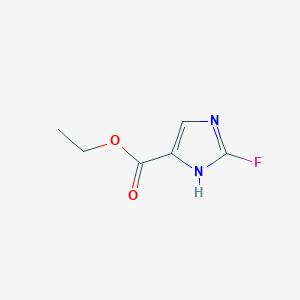






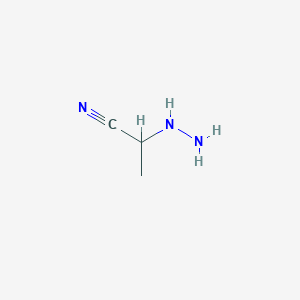

![1-((4-bromophenyl)sulfonyl)-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13037859.png)
